molecular formula C16H22NO2Si B1279023 1-Boc-2-dimethylsilanyl-5-methyl-indole CAS No. 475102-17-1

1-Boc-2-dimethylsilanyl-5-methyl-indole

Cat. No.: B1279023
CAS No.: 475102-17-1
M. Wt: 288.44 g/mol
InChI Key: UBFHIFKDTOVEIA-UHFFFAOYSA-N
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Description

1-Boc-2-dimethylsilanyl-5-methyl-indole is a synthetic organic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a dimethylsilanyl group, and a methyl group attached to an indole ring. The compound’s molecular formula is C16H23NO2Si, and it has a molecular weight of 289.44 g/mol

Preparation Methods

The synthesis of 1-Boc-2-dimethylsilanyl-5-methyl-indole typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-2-dimethylsilanyl-5-methyl-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-2-dimethylsilanyl-5-methyl-indole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Boc-2-dimethylsilanyl-5-methyl-indole exerts its effects is primarily through its interaction with specific molecular targets. The Boc protecting group provides stability during synthetic transformations, while the dimethylsilanyl group can participate in various chemical reactions, facilitating the formation of desired products. The indole ring is known for its biological activity, interacting with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

1-Boc-2-dimethylsilanyl-5-methyl-indole can be compared with other indole derivatives such as:

Properties

InChI

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHIFKDTOVEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446974
Record name [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-17-1
Record name [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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